3-Chloro-N-methyl-2-nitroaniline
Overview
Description
3-Chloro-N-methyl-2-nitroaniline: is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the third position, a nitro group at the second position, and a methyl group on the nitrogen atom
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and proteins in the body .
Mode of Action
Nitroanilines are known to undergo a series of reactions involving nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it directs subsequent substitutions to the meta position .
Biochemical Pathways
Nitroanilines can be involved in various biochemical reactions, including nitration and reduction .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1866 , which may influence its bioavailability and distribution in the body.
Result of Action
Nitroanilines can potentially cause a variety of effects depending on their specific targets and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 3-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the amino group.
Methylation: The nitroaniline derivative is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the methyl group on the nitrogen atom.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 3-Chloro-N-methyl-2-nitroaniline can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases, with nucleophiles such as amines or thiols.
Major Products:
Reduction: 3-Chloro-N-methyl-2-phenylenediamine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-N-methyl-2-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various applications.
Comparison with Similar Compounds
2-Chloro-3-nitroaniline: Similar structure but with the nitro group at the third position and chlorine at the second position.
3-Chloro-4-nitroaniline: Similar structure but with the nitro group at the fourth position.
N-Methyl-3-chloroaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Chloro-N-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a chlorine atom on the aniline ring, along with a methyl group on the nitrogen atom. This combination of substituents imparts distinct chemical properties, making it valuable in various synthetic applications.
Properties
IUPAC Name |
3-chloro-N-methyl-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXPFROSLWNDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507109 | |
Record name | 3-Chloro-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60498-57-9 | |
Record name | 3-Chloro-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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